2,4,6-Tri(prop-2-en-1-yl)phenol
Description
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Structure
3D Structure
Properties
CAS No. |
20490-22-6 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2,4,6-tris(prop-2-enyl)phenol |
InChI |
InChI=1S/C15H18O/c1-4-7-12-10-13(8-5-2)15(16)14(11-12)9-6-3/h4-6,10-11,16H,1-3,7-9H2 |
InChI Key |
ZQVIKSBEYKZIJR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=C(C(=C1)CC=C)O)CC=C |
Origin of Product |
United States |
Contextualization Within the Field of Poly Functionalized Phenolic Compounds
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry and are ubiquitous in nature. nih.gov Poly-functionalized phenolic compounds, possessing multiple reactive sites, offer a rich platform for creating complex molecular architectures and materials. These compounds are integral to the synthesis of a wide array of value-added chemicals, including pharmaceuticals, agrochemicals, and polymers. rsc.org
The reactivity and properties of these compounds are heavily influenced by the nature and position of their functional groups. researchgate.net For instance, the introduction of various substituents can dramatically alter the electronic and steric properties of the phenolic ring, thereby dictating its behavior in chemical reactions. tiktok.com
Significance of Multiple Alkenyl Substituents in Aromatic Systems
The presence of multiple alkenyl (or allyl) groups on an aromatic ring, as seen in 2,4,6-tri(prop-2-en-1-yl)phenol, imparts a unique set of reactive capabilities. Alkenyl groups are versatile functional moieties that can participate in a wide range of chemical transformations, including polymerization, cross-linking, and various addition reactions. rsc.org
The strategic placement of three allyl groups on the phenol (B47542) ring provides multiple sites for such reactions, enabling the formation of complex, cross-linked polymer networks. This multi-functionality is a key attribute that distinguishes it from simpler phenolic structures and opens up avenues for the development of advanced materials with tailored properties. The exceptional stability of the aromatic ring system provides a robust scaffold for these reactive alkenyl groups. libretexts.org
Current Research Gaps and Opportunities Pertaining to 2,4,6 Tri Prop 2 En 1 Yl Phenol
Approaches to Regioselective Allylation of Phenolic Nuclei
The controlled allylation of phenols to achieve specific substitution patterns is a fundamental challenge in synthetic organic chemistry. The reactivity of the phenol (B47542) nucleus allows for both C-allylation (at the ortho and para positions) and O-allylation (at the hydroxyl group). Achieving regioselectivity for the synthesis of compounds like this compound requires careful selection of synthetic strategies and catalytic systems.
Direct C-Allylation Strategies and Catalytic Systems
Direct C-allylation of phenols offers a more atom-economical route to allylated phenols compared to multi-step methods. Various catalytic systems have been developed to promote the regioselective C–H functionalization of phenols.
Palladium-catalyzed reactions have shown promise in directing the allylation to specific positions on the phenol ring. For instance, cationic π-allyl palladium complexes, generated from allylic ester carbonates and a palladium(0) catalyst, can facilitate para-selective C-allylation of phenols. acs.orgacs.org By adjusting reaction conditions, such as catalyst loading and reactant concentrations, it is possible to favor the C-allylated product over the O-allylated one. acs.org Specifically, increasing the catalyst loading and using a higher concentration of the phenol can lead to modest to excellent yields of C-allylated products. acs.org
Rhodium catalysts have also been employed for the regioselective C-H allylation of arenes, which can be extended to phenolic substrates. acs.org Furthermore, indium(III) triflate has been used to catalyze the reaction of vinyldiazoacetates with phenols, resulting in para-C–H allylation products with aryl-substituted vinyldiazoacetates and ortho-selective products with alkyl-substituted ones. nih.gov
Triflic acid can catalyze the chemo- and site-selective C–H functionalization of phenols with 1,3-dienes, yielding para-selective allyl phenols. nih.gov In some cases, ortho-selective allylic alkylation can be achieved by modifying the substrates. nih.gov
The choice of catalyst and directing group can significantly influence the regioselectivity of the allylation. For example, cobalt(II)-catalyzed reactions using acetic anhydride (B1165640) as a directing group can lead to the regioselective synthesis of 2-(aryl/alkylthio)phenols, demonstrating the principle of directed C-H functionalization. nih.gov
A summary of catalytic systems for direct C-allylation is presented in the table below.
| Catalyst System | Allyl Source | Selectivity | Reference |
| Pd(PPh₃)₄ | Allylic Ester Carbonates | para-selective C-allylation | acs.org |
| In(OTf)₃ | Vinyldiazoacetates | para- or ortho-selective C-allylation | nih.gov |
| Triflic Acid | 1,3-Dienes | para-selective C-allylation | nih.gov |
| Rhodium Complexes | Allylboronates | C-allylation | acs.org |
| Ruthenium Complexes | Allyl Chloride | ortho-allylation | nih.gov |
Multi-step Synthetic Routes for Poly-allylated Phenols
A common and traditional approach to C-allylated phenols involves a two-step process: O-allylation followed by a Claisen rearrangement. acs.org This method, however, is generally limited to producing ortho-substituted phenols. acs.org To achieve poly-allylation, this sequence may need to be repeated, or alternative strategies must be employed.
For the synthesis of this compound, a multi-step approach would likely involve the sequential allylation of the phenol ring. This could begin with a Friedel-Crafts-type allylation to introduce the first allyl group, followed by subsequent allylations under different conditions to achieve the desired 2,4,6-substitution pattern. The synthesis of hindered phenols, such as 2,6-dialkylphenols and 2,4,6-trialkylphenols, often serves as a precursor for more complex structures. kyoto-u.ac.jp
Evaluation of Green Chemistry Principles in Synthetic Pathways
The development of environmentally benign synthetic methods is a growing focus in chemical research. In the context of phenol allylation, several approaches align with the principles of green chemistry.
The use of catalysts that can be recycled and operate under mild conditions is a key aspect. For instance, a recyclable Cu(I)-exchanged multi-size porous material has been developed for the regioselective O-allylation of phenol derivatives. tandfonline.com This method avoids the need for external stabilizing ligands and often does not require further purification of the products. tandfonline.com
Solvent-free reaction conditions also contribute to greener synthesis. A method for synthesizing 2,4,6-triarylpyridines utilizes a one-pot reaction in a solvent-free medium, which could be conceptually applied to the synthesis of allylated phenols. rasayanjournal.co.in The use of inexpensive and non-toxic catalysts, such as tetrabutylammonium (B224687) hydrogen sulphate (TBAHS), further enhances the environmental friendliness of the process. rasayanjournal.co.in
The table below summarizes some green chemistry approaches in allylation reactions.
| Green Chemistry Principle | Approach | Example | Reference |
| Use of Recyclable Catalysts | Cu(I)-exchanged porous material | Regioselective O-allylation of phenols | tandfonline.com |
| Solvent-Free Conditions | One-pot reaction without solvent | Synthesis of 2,4,6-triarylpyridines | rasayanjournal.co.in |
| Use of Non-Toxic Reagents | Inexpensive and stable catalyst | TBAHS in pyridine (B92270) synthesis | rasayanjournal.co.in |
Functional Group Interconversions on the Allyl Moieties
Once the this compound scaffold is synthesized, the three allyl groups provide reactive handles for a variety of chemical transformations. These functional group interconversions allow for the synthesis of a diverse range of derivatives with potentially new properties and applications.
Selective Olefin Functionalization Reactions
The double bonds of the allyl groups are susceptible to a range of electrophilic addition and oxidation reactions. The selective functionalization of these olefins is a key strategy for elaborating the structure of this compound.
One common transformation is the oxidation of the allylic position. Reagents like selenium dioxide can oxidize the allylic carbon to an alcohol with retention of the double bond's position. imperial.ac.uk Alternatively, singlet oxygen, generated photochemically, can also produce allylic alcohols but with migration of the double bond via an ene reaction. imperial.ac.uk
Epoxidation of the double bonds is another important functionalization. Peroxy acids like m-chloroperoxybenzoic acid (mCPBA) can convert the alkenes to epoxides. imperial.ac.uk The presence of the phenolic hydroxyl group can direct the stereoselectivity of this epoxidation. imperial.ac.uk
The hydroxyl group itself can be transformed into other functional groups. For example, it can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. ub.eduvanderbilt.edu
Hydrogenation and Halogenation Pathways
The allyl groups of this compound can undergo hydrogenation to form the corresponding propyl groups. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas is a standard method for reducing carbon-carbon double bonds. fiveable.me This transformation would convert this compound into 2,4,6-tripropylphenol.
Halogenation of the double bonds can also be achieved. The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bonds would lead to di-halogenated propyl side chains. The conditions for these reactions would need to be carefully controlled to avoid reactions on the aromatic ring, although the phenol ring is activated towards electrophilic substitution. A patent for the synthesis of 2,4,6-trichlorophenol from phenol using a mercaptoethylamine catalyst highlights the potential for ring halogenation under certain conditions. google.com
The table below provides a summary of potential functional group interconversions on the allyl moieties.
| Reaction Type | Reagent(s) | Resulting Functional Group |
| Allylic Oxidation | Selenium Dioxide | Allylic Alcohol |
| Epoxidation | mCPBA | Epoxide |
| Hydrogenation | H₂, Pd/C | Alkane (Propyl group) |
| Halogenation | Br₂ or Cl₂ | Dihaloalkane |
Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound, while sterically encumbered, remains a key site for synthetic elaboration. Researchers have successfully employed various strategies to achieve its derivatization, primarily through etherification, esterification, and coupling reactions.
Etherification and Esterification Reactions
The conversion of the hydroxyl group into ether and ester functionalities represents a fundamental transformation for altering the physical and chemical properties of this compound.
Etherification: The O-alkylation of phenols is a well-established process, and in the case of substituted phenols, can be achieved under various conditions. While specific examples detailing the etherification of this compound are not extensively documented in readily available literature, analogous reactions with other substituted phenols provide insight into potential synthetic routes. For instance, the O-alkylation of various phenols with alkyl halides can be effectively carried out in the presence of a base in a suitable solvent. sciforum.netresearchgate.netmdpi.com A general approach involves the deprotonation of the phenol with a base like sodium hydride or potassium carbonate, followed by nucleophilic attack on an alkyl halide. Given the steric hindrance around the hydroxyl group in this compound, more forcing reaction conditions or the use of more reactive alkylating agents might be necessary.
A study on the O-methylation of substituted phenols using methyl iodide in DMF with the proton sponge bis-1,1,8,8-(tetramethylguanidino)naphthalene (TMGN) as the base demonstrated efficient conversion for a range of phenols. sciforum.net This method, which operates under stoichiometric conditions, could be applicable to this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |
| Substituted Phenol | Methyl Iodide | TMGN | DMF | O-Methylated Phenol | sciforum.net |
| Phenol | Dimethyl Ether | Phosphotungstic acid/γ-Al2O3 | - | Anisole (B1667542) | researchgate.net |
| Phenol | Alkyl Halide | Base | Various | Alkyl Aryl Ether | mdpi.com |
Esterification: The esterification of this compound can be accomplished using standard acylation methods. The reaction of phenols with acyl chlorides or acid anhydrides provides a direct route to the corresponding esters. libretexts.org Due to the steric hindrance of the hydroxyl group, the use of more reactive acylating agents and potentially a catalyst may be required for efficient conversion.
For example, the acylation of anisole with benzoyl chloride has been studied using various catalysts, indicating the feasibility of such transformations on substituted aromatic systems. nih.gov While direct data for this compound is scarce, the general principles of phenol acylation would apply. The reaction would likely proceed by nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acyl chloride, with the elimination of hydrogen chloride. The use of a non-nucleophilic base, such as pyridine, is often employed to scavenge the HCl produced.
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |
| Anisole | Benzoyl Chloride | HBEA Zeolite | 4-Methoxybenzophenone | nih.gov |
| Benzene (B151609) | Ethanoyl Chloride | AlCl₃ | Phenylethanone | libretexts.org |
| 2-Acetylthiophene | Benzoyl Chloride | AlCl₃ | Acetylbenzoylthiophene | arkat-usa.org |
Coupling Reactions Involving the Hydroxyl Functionality
Modern cross-coupling methodologies have opened up new avenues for the derivatization of phenols, including sterically hindered ones. Copper- and palladium-catalyzed reactions have proven particularly valuable in this regard.
Copper-Catalyzed C-O Coupling (Ullmann Condensation): The Ullmann condensation and its modern variants provide a powerful tool for the formation of diaryl ethers. These reactions typically involve the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. nih.gov A study on the Cu-catalyzed arylation of phenols demonstrated the successful synthesis of sterically hindered diaryl ethers. nih.gov For instance, the coupling of 2,6-dimethylphenol (B121312) with 2-iodotoluene (B57078) was achieved using a CuI/picolinic acid catalyst system in DMSO with K₃PO₄ as the base. This suggests that a similar approach could be viable for the O-arylation of this compound.
More recent developments have focused on ligand-free copper-catalyzed C-O cross-coupling reactions. One such method utilizes CuCl₂ as the catalyst and K₂CO₃ as the base for the reaction between aryl bromides and aliphatic diols, where the diol can act as the reactant, ligand, and solvent. rsc.org
| Phenol Derivative | Aryl Halide | Catalyst System | Base | Solvent | Product | Reference |
| 2,6-Dimethylphenol | 2-Iodotoluene | CuI / Picolinic Acid | K₃PO₄ | DMSO | 2-Methyl-2',6'-dimethyl-diphenyl ether | nih.gov |
| Various Phenols | Aryl Bromides | CuCl₂ | K₂CO₃ | Aliphatic Diol | Hydroxyalkyl Aryl Ethers | rsc.org |
| Various Phenols | Aryl Boronic Acids | Polymer-supported Cu | - | - | Diaryl Ethers | nih.gov |
Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination): While the Buchwald-Hartwig amination primarily targets the formation of C-N bonds from aryl halides, related methodologies can be applied to form C-O bonds. However, the direct application to form ethers from phenols is less common than the Ullmann-type reactions. More relevant to the derivatization of this compound would be the amination of a derivative where the hydroxyl group has been converted to a better leaving group, such as a triflate or tosylate.
Palladium-catalyzed amination reactions have been extensively developed, with a wide range of ligands and reaction conditions available to couple various amines with aryl halides and pseudohalides. nih.govresearchgate.netwiley.comnih.gov These methods offer high functional group tolerance and are often performed under milder conditions than traditional methods. The choice of ligand is crucial for the success of these reactions, especially with sterically demanding substrates.
Synthetic Exploration of Structurally Related Analogs
The synthetic utility of this compound extends beyond the direct derivatization of its hydroxyl group. The allyl side chains provide reactive handles for accessing a variety of isomeric and substituted analogs through rearrangement and other transformations.
Accessing Isomeric and Substituted Allylphenol Derivatives
The strategic manipulation of the allyl groups allows for the synthesis of a range of structurally diverse phenols. One key approach involves the controlled synthesis of phenols with varying substitution patterns. For example, the synthesis of 2-allyl-6-methylphenol (B1664677) has been reported, highlighting the ability to introduce different alkyl and allyl groups onto the phenolic ring. nih.gov
Furthermore, the synthesis of 2-methoxy-4,6-di(prop-1-enyl)phenol from eugenol (B1671780) demonstrates a pathway to introduce propenyl groups, which are isomers of the allyl group. This transformation was achieved through a sequence involving O-allylation, Claisen rearrangement, and subsequent isomerization of the newly introduced allyl group.
Rearrangement Reactions and their Synthetic Utility
The Claisen rearrangement is a powerful tool in organic synthesis for the formation of C-C bonds and has been particularly useful in the chemistry of allyl aryl ethers. organic-chemistry.org When an allyl aryl ether is heated, it undergoes a nih.govnih.gov-sigmatropic rearrangement to produce an ortho-allylphenol.
In the context of this compound, if its allyl ether derivative were to be synthesized, a subsequent Claisen rearrangement would be anticipated. Since the ortho positions are already substituted with allyl groups, a tandem Claisen-Cope rearrangement could occur, leading to migration of the allyl group to the para position. organic-chemistry.org Such tandem reactions, often promoted by microwave irradiation, provide efficient routes to complex molecules. lookchem.comresearchgate.net For instance, a tandem Claisen rearrangement/6-endo cyclization has been used to synthesize allylated and prenylated chromones. lookchem.comresearchgate.net
The isomerization of the allyl groups in this compound to the thermodynamically more stable propenyl groups can also be achieved. This transformation is typically catalyzed by a base or a transition metal complex and leads to the formation of 2,4,6-tris(prop-1-en-1-yl)phenol. The resulting propenylphenols have different reactivity profiles and can be used in further synthetic elaborations.
| Starting Material | Reaction Type | Key Features | Product | Reference |
| Allyl Aryl Ethers | Claisen Rearrangement | nih.govnih.gov-Sigmatropic Rearrangement | o-Allylphenols | organic-chemistry.org |
| o-Acylphenyl Allyl Ethers | Tandem Claisen Rearrangement/Cyclization | Microwave-assisted, C-C bond formation | Allylated Chromones | lookchem.comresearchgate.net |
| Dienyne | Enyne Isomerization/Cope Rearrangement | PtCl₂ catalyzed | Bicyclic Cycloheptadiene | nih.gov |
Reactivity Governed by the Phenolic Moiety
The reactivity of this compound is significantly influenced by its phenolic hydroxyl group and the attached allyl substituents. The interplay between these structural features dictates its behavior in various chemical transformations.
Electrophilic Aromatic Substitution Patterns
The hydroxyl group of the phenol ring is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions. libretexts.org However, in this compound, these positions are already occupied by allyl groups. This substitution pattern significantly hinders typical electrophilic aromatic substitution reactions on the benzene ring. stackexchange.com
Further substitution, if forced under harsh conditions with a strong electrophile and a catalyst, might lead to ipso-substitution, where an existing substituent is replaced. wikipedia.org For instance, further bromination of 2,4,6-tribromophenol (B41969) can occur to form pentabromophenol (B1679275) in the presence of excess bromine and an iron catalyst. stackexchange.com
Table 1: Classification of Substituent Effects in Electrophilic Aromatic Substitution libretexts.org
| Category | Effect on Reactivity | Directing Influence | Example Substituents |
| Activating Groups | Increase | Ortho, Para | -OH, -NH2, -OR, -Alkyl |
| Deactivating Groups | Decrease | Meta | -NO2, -CN, -C=O, -SO3H |
| Deactivating Groups | Decrease | Ortho, Para | -F, -Cl, -Br, -I |
Oxidative Pathways and Product Characterization
The phenolic moiety is susceptible to oxidation. The oxidation of phenols can proceed through various pathways, often involving the formation of phenoxyl radicals. The specific products formed depend on the oxidant and reaction conditions. For instance, the oxidation of 2,4,6-trimethylphenol (B147578) in the presence of Fe(III) aquacomplexes yields 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde. rsc.org
In the case of this compound, oxidation can lead to a variety of products due to the presence of both the phenolic hydroxyl group and the reactive allyl groups. The oxidation of the phenol ring can lead to the formation of quinone-type structures. The carbon dioxide-catalyzed oxidative coupling of phenol by peroxynitrite has been shown to produce both 2,2'- and 4,4'-biphenols, with the product ratio depending on pH and phenol concentration. nih.gov
Proton Transfer and Acid-Base Behavior in Non-aqueous Media
The phenolic hydroxyl group can act as a proton donor. In non-aqueous media, the acidity of the phenol is influenced by the solvent's properties. The study of excited-state intramolecular proton transfer (ESIPT) in molecules like 4-methyl-2,6-diformyl phenol demonstrates the rapid transfer of a proton from the hydroxyl group to a nearby acceptor. researchgate.net This process is often facilitated by the formation of an intramolecular hydrogen bond.
For this compound, the bulky allyl groups at the ortho positions may sterically hinder the approach of a base, potentially affecting its acidity compared to less substituted phenols. The proton transfer process is fundamental in many chemical and biological reactions. nih.gov
Reactivity of the Prop-2-en-1-yl (Allyl) Moieties
The three allyl groups of this compound are key sites of reactivity, participating in reactions typical of alkenes.
Radical Addition and Polymerization Mechanisms
The allyl groups can undergo radical addition reactions. youtube.com The polymerization of vinyl monomers, which are structurally related to the allyl groups, often proceeds via a radical mechanism involving initiation, propagation, and termination steps. libretexts.org The initiator, often a radical source like benzoyl peroxide, adds to the double bond to form a new radical, which then propagates the chain by adding to another monomer unit. libretexts.org
The polymerization of 2,6-dimethylphenol can be influenced by the addition of 2,4,6-trimethylphenol, which acts as a molecular weight regulator. vot.pl Similarly, this compound could potentially act as a cross-linking agent in polymerization reactions due to its three reactive allyl groups.
Table 2: General Steps in Radical Polymerization libretexts.org
| Step | Description |
| Initiation | A radical initiator generates a radical species which then reacts with a monomer to form a monomer radical. |
| Propagation | The monomer radical reacts with another monomer molecule to form a larger radical, and this process repeats, extending the polymer chain. |
| Termination | The growth of the polymer chain is stopped, often by the combination of two radicals or by disproportionation. |
Cycloaddition Reactions (e.g., Diels-Alder)
The allyl groups, as alkenes, can act as dienophiles in Diels-Alder reactions. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orglibretexts.org The reaction is favored when the dienophile has electron-withdrawing groups, although allyl groups are generally considered neutral or weakly electron-donating. organic-chemistry.org
The stereochemistry of the Diels-Alder reaction is highly predictable, and it is a powerful tool for the synthesis of six-membered rings. wikipedia.org The reaction proceeds through a concerted mechanism, meaning all bond-making and bond-breaking occurs in a single step. wikipedia.org While the allyl groups of this compound are potential dienophiles, their reactivity in Diels-Alder reactions would depend on the specific diene used and the reaction conditions. Higher-order cycloadditions, involving more than six π-electrons, are also known but are less common. groupjorgensen.com
Claisen Rearrangements and Related Sigmatropic Processes
The Claisen rearrangement is a significant and well-studied -sigmatropic rearrangement in organic chemistry. wikipedia.orgwikipedia.org When subjected to heat, allyl aryl ethers undergo an intramolecular rearrangement to form o-allylphenols. libretexts.orgwikipedia.org This concerted pericyclic reaction proceeds through a six-membered cyclic transition state. libretexts.orglibretexts.orgopenstax.org The initial product is a non-aromatic dienone intermediate, which then tautomerizes to the more stable aromatic phenol. byjus.com
In the context of this compound, the allyl groups are already attached to the ring, precluding a standard Claisen rearrangement of an allyl ether. However, the principles of sigmatropic shifts are still relevant to its reactivity. If both ortho positions of an allyl phenyl ether are blocked, a subsequent Cope rearrangement, another type of -sigmatropic rearrangement, can occur, leading to a para-substituted product. wikipedia.orgorganic-chemistry.org While this compound itself doesn't undergo a classic Claisen rearrangement, its synthesis often starts from phenol, which is allylated to form allyl phenyl ether, which then rearranges to introduce the first allyl group onto the ring. wikipedia.org Further allylation and rearrangement steps can then lead to the tri-allylated product.
The mechanism of the aromatic Claisen rearrangement involves the concerted movement of six electrons. libretexts.orglibretexts.org Isotopic labeling studies have provided strong evidence for the intramolecular nature of this process. libretexts.orglibretexts.org The reaction is typically thermal but can be catalyzed by Lewis acids. wikipedia.org
Olefin Metathesis Reactions and Derivatization
The three allyl groups of this compound are prime candidates for olefin metathesis reactions. Olefin metathesis is a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orglibretexts.org This reaction involves the redistribution of alkene fragments through a metallacyclobutane intermediate, a mechanism first proposed by Chauvin. wikipedia.orgharvard.edu
For this compound, both intramolecular (ring-closing metathesis, RCM) and intermolecular (cross-metathesis, CM) reactions are possible. RCM can be used to create cyclic structures by linking two of the allyl groups. The success and product distribution of these reactions are highly dependent on the choice of catalyst and reaction conditions. bohrium.com For instance, different ruthenium-based catalysts can lead to either an intramolecularly cyclized product or an intra/intermolecular dimerized product from a similar triallyl-substituted starting material. bohrium.com
Cross-metathesis, on the other hand, allows for the derivatization of the allyl side chains by reacting them with other olefins. This opens up a vast array of possibilities for introducing new functional groups and extending the carbon skeleton of the molecule. The development of highly active and functional group-tolerant catalysts, such as the Grubbs and Schrock catalysts, has greatly expanded the scope of olefin metathesis. wikipedia.orglibretexts.orguwindsor.ca
| Metathesis Reaction Type | Description | Potential Products from this compound |
| Ring-Closing Metathesis (RCM) | Intramolecular reaction between two allyl groups to form a cyclic alkene and a small olefin byproduct (e.g., ethylene). wikipedia.org | Bicyclic phenol derivatives containing a newly formed ring. |
| Cross-Metathesis (CM) | Intermolecular reaction between an allyl group and another olefin to create new, functionalized olefins. | Phenol derivatives with modified side chains. |
| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of cyclic olefins initiated by a metathesis catalyst. While not directly applicable to the allyl groups themselves, derivatives of this compound containing strained rings could undergo ROMP. | Polymers with phenolic side groups. |
Intramolecular and Intermolecular Cyclization Reactions
The strategically positioned allyl groups on the this compound scaffold provide a versatile platform for the construction of complex cyclic and heterocyclic systems through various cyclization strategies.
Formation of Fused Heterocyclic Systems
The phenolic hydroxyl group and the adjacent allyl groups can participate in cyclization reactions to form fused heterocyclic systems. For example, the synthesis of fused heterocyclic systems often involves the construction of a heterocyclic ring onto a pre-existing ring structure. wiley.com While direct examples involving this compound are not prevalent in the provided search results, the general principles of heterocycle synthesis can be applied. For instance, the reaction of a phenol with a suitable reagent can lead to the formation of a furan (B31954) or pyran ring fused to the benzene ring. The presence of the allyl groups offers further handles for subsequent transformations.
One common strategy for forming fused pyrazole (B372694) systems, for example, involves the reaction of a suitably functionalized precursor with hydrazine. researchgate.net While not directly starting from this compound, this illustrates the type of transformations that could be envisioned for its derivatives. Theoretical studies have also been conducted on the intramolecular C-H insertion of related phosphorus-containing compounds to form phosphanaphthalene systems. nih.gov
Ring-Closing Metathesis in Complex Architectures
As mentioned previously, ring-closing metathesis (RCM) is a powerful tool for constructing cyclic structures. wikipedia.orgnih.gov In the context of complex architectures derived from this compound, RCM can be employed to create intricate polycyclic systems. The formation of 5- to 30-membered rings is possible using this methodology. organic-chemistry.org
The efficiency of RCM is often driven by the entropically favored release of a volatile small molecule like ethylene. wikipedia.org The choice of catalyst is crucial, with second-generation Grubbs catalysts showing broad functional group tolerance and versatility. organic-chemistry.org Tandem RCM reactions, where multiple cyclization events occur in a single pot, can lead to the rapid assembly of complex molecular frameworks. researchgate.net For instance, a tandem ring-closing metathesis has been utilized in the synthesis of complex natural products. researchgate.net The synthesis of polycyclic alkaloids has been achieved using two sequential RCM steps, demonstrating the power of this reaction in building complex natural product skeletons. wikipedia.org
| RCM Parameter | Influence on Cyclization | Example from Literature |
| Catalyst Choice | Determines reactivity, selectivity, and functional group tolerance. | Ruthenium indenylidene complexes are effective for forming 7-membered rings. wikipedia.org |
| Substrate Structure | The distance and orientation of the reacting alkenes influence the feasibility and ring size of the cyclization. | Di-allyl substrates can form cyclic ethers or lactones. |
| Reaction Conditions | Temperature, solvent, and concentration can affect the outcome, favoring either intramolecular cyclization or intermolecular oligomerization. | High dilution conditions typically favor RCM. |
Catalytic Transformations of this compound
The allyl groups of this compound are amenable to a wide range of catalytic transformations, enabling its conversion into a variety of valuable derivatives.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The allyl groups in this compound can potentially participate in such reactions, although the terminal C=C bond is generally less reactive in standard cross-coupling protocols compared to, for example, aryl halides.
However, related transformations of alkenes are well-established. The Heck reaction, for instance, couples an alkene with an aryl halide. umb.eduustc.edu.cn While this would typically functionalize the terminal carbon of the allyl group, it demonstrates the principle of using palladium catalysis to form C-C bonds involving alkenes.
More relevant to the derivatization of the phenolic hydroxyl group or the aromatic ring itself are other named cross-coupling reactions. For example, the Buchwald-Hartwig amination allows for the formation of C-N bonds from aryl halides. ustc.edu.cn If this compound were to be halogenated, it could then participate in a variety of cross-coupling reactions.
The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov A variety of transition metals, including nickel, copper, and iron, are also used to catalyze such transformations. researchgate.netumb.edu
| Coupling Reaction | Catalyst/Reagents | Potential Application to this compound Derivatives |
| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid | C-C bond formation on a halogenated derivative of the phenol. |
| Heck Reaction | Palladium catalyst, aryl halide | Functionalization of the terminal carbon of the allyl groups. umb.edu |
| Sonogashira Coupling | Palladium/copper catalyst, terminal alkyne | Introduction of alkynyl groups onto a halogenated derivative. umb.edu |
| Buchwald-Hartwig Amination | Palladium catalyst, amine | Formation of C-N bonds on a halogenated derivative. ustc.edu.cn |
Organocatalytic Activation and Transformations
The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a powerful toolbox for the transformation of complex molecules like this compound. While specific research on the organocatalytic reactions of this particular compound is not extensively documented, its structure, featuring a nucleophilic phenol and reactive allyl groups, suggests significant potential for a variety of organocatalytic transformations.
One of the most promising avenues for the organocatalytic activation of this compound is through asymmetric dearomatization . This strategy converts flat, aromatic compounds into three-dimensional structures, a transformation of high value in the synthesis of natural products and pharmaceuticals. Chiral organocatalysts, such as phosphoric acids, can be employed to achieve this with high enantioselectivity. For this compound, a chiral phosphoric acid could protonate the hydroxyl group, increasing the electrophilicity of the aromatic ring and rendering it susceptible to nucleophilic attack, leading to the formation of a chiral cyclohexadienone.
The three allyl groups on the phenol ring also present opportunities for organocatalytic functionalization. For instance, enamine catalysis , a cornerstone of organocatalysis, could be used to perform asymmetric allylic alkylations. In such a reaction, a chiral secondary amine catalyst would react with an aldehyde or ketone to form a nucleophilic enamine, which could then attack one of the allyl groups of this compound in an asymmetric fashion.
Furthermore, the allyl groups themselves can be directly involved in organocatalyzed cycloaddition reactions. For example, a Diels-Alder reaction between the allyl groups and a suitable dienophile could be catalyzed by a chiral Lewis acid organocatalyst, leading to the formation of complex polycyclic structures.
The table below summarizes potential organocatalytic transformations applicable to this compound, based on established organocatalytic methodologies.
| Transformation Type | Catalyst Type | Potential Product | Relevant Methodologies |
| Asymmetric Dearomatization | Chiral Phosphoric Acid | Chiral Cyclohexadienone | |
| Asymmetric Allylic Alkylation | Chiral Secondary Amine (Enamine Catalysis) | Chiral functionalized phenol | |
| Asymmetric Allylation | Chiral BINOL derivatives | Chiral homoallylic amines/alcohols | |
| Sigmatropic Rearrangement | Chiral Sulfimide | Chiral vinyl glycines |
It is important to note that the successful application of these methods to this compound would require experimental validation and optimization of reaction conditions.
Mechanistic Aspects of Catalytic Cycles
The proposed organocatalytic transformations of this compound would proceed through distinct catalytic cycles, the nature of which would be dictated by the choice of catalyst and substrate.
Mechanism of Asymmetric Dearomatization:
In a hypothetical asymmetric dearomatization of this compound catalyzed by a chiral phosphoric acid, the catalytic cycle would likely proceed as follows:
Protonation: The chiral phosphoric acid catalyst would first protonate the hydroxyl group of the phenol, increasing its leaving group ability and activating the aromatic ring.
Nucleophilic Attack: An external nucleophile would then attack the aromatic ring, typically at the para or ortho position, leading to the formation of a transient cyclohexadienyl cation intermediate. The stereochemistry of this attack would be controlled by the chiral environment created by the catalyst.
Deprotonation/Rearomatization or Trapping: The intermediate could then be deprotonated to regenerate the aromatic system, or, in the case of dearomatization, it could be trapped by another reagent to yield a stable, non-aromatic product.
Catalyst Regeneration: The catalyst is regenerated at the end of the cycle, allowing it to participate in further transformations.
Mechanism of Enamine-Catalyzed Allylic Alkylation:
For an enamine-catalyzed allylic alkylation involving one of the allyl groups of this compound, the catalytic cycle would involve these key steps:
Enamine Formation: A chiral secondary amine catalyst would react with an aldehyde or ketone to form a chiral enamine.
Nucleophilic Attack: The enamine, acting as a nucleophile, would attack one of the terminal carbons of an allyl group on the phenol. This step would be stereodetermining, with the chiral catalyst directing the approach of the enamine.
Iminium Ion Formation and Hydrolysis: The resulting intermediate would then be hydrolyzed to release the functionalized product and regenerate the chiral amine catalyst.
The table below outlines the key intermediates and transition states in these proposed catalytic cycles.
| Catalytic Cycle | Key Intermediates | Key Transition States | Driving Force |
| Asymmetric Dearomatization | Protonated Phenol, Cyclohexadienyl Cation | Chiral Ion Pair | Formation of stable product, catalyst regeneration |
| Enamine-Catalyzed Allylic Alkylation | Chiral Enamine, Iminium Ion | Acyclic stereodefining transition state | Formation of a new C-C bond |
Understanding these mechanistic principles is crucial for the rational design of new organocatalytic reactions and for the optimization of existing ones. While the specific application to this compound remains an area for future exploration, the foundational principles of organocatalysis provide a clear roadmap for potential synthetic routes.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Multi-dimensional NMR Techniques for Complex Structural Assignment
The structure of this compound, while symmetrical, contains several distinct proton and carbon environments within its aromatic and allyl moieties. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete and unambiguous assignment of all signals.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types of protons present. Key signals include the phenolic hydroxyl proton (-OH), aromatic protons, and the protons of the three equivalent allyl groups (-CH₂-, -CH=, =CH₂). The ¹³C NMR spectrum, often acquired with proton decoupling, shows distinct signals for each unique carbon atom, including the quaternary carbons of the aromatic ring and the sp² and sp³ carbons of the allyl substituents.
2D NMR (COSY, HSQC, HMBC): To resolve ambiguities and confirm connectivity, 2D NMR techniques are employed. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It is crucial for tracing the connectivity within the allyl groups, showing correlations between the methylene (B1212753) protons, the vinylic methine proton, and the terminal vinylic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edunih.gov It allows for the definitive assignment of each protonated carbon by linking the already identified proton signals from the ¹H and COSY spectra to their corresponding carbon signals. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edunih.gov It is the key to assembling the final structure by connecting the molecular fragments. For instance, HMBC spectra will show correlations from the benzylic methylene protons of the allyl groups to the ortho- and ipso-carbons of the phenol ring, confirming the attachment points of the substituents.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |
| Phenolic -OH | ~5.0 (broad s) | - | H-Ar to C-OH |
| Aromatic C-H (3,5) | ~6.9 (s, 2H) | ~129 | H-Ar to C-ipso, C-ortho, C-para |
| Aromatic C-OH (1) | - | ~151 | H-Ar, H-allyl(CH₂) to C-OH |
| Aromatic C-allyl (2,4,6) | - | ~130-135 | H-Ar, H-allyl(CH₂) to C-ortho/para |
| Allyl -CH₂- | ~3.3 (d, 6H) | ~30-35 | H-allyl(CH₂) to C-Ar(ortho/para), C-vinyl(CH) |
| Allyl -CH= | ~5.9 (m, 3H) | ~137 | H-vinyl(CH) to C-allyl(CH₂), C-vinyl(CH₂) |
| Allyl =CH₂ | ~5.1 (m, 6H) | ~116 | H-vinyl(CH₂) to C-allyl(CH₂), C-vinyl(CH) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Assignments are based on established ranges for substituted phenols and allyl groups.
Dynamic NMR for Conformational Studies
The three bulky allyl groups attached to the phenol ring can experience hindered rotation around the C(aryl)–C(allyl) single bonds. Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at various temperatures, is the primary technique for investigating such conformational dynamics. researchgate.net
At room temperature, the rotation of the allyl groups may be fast on the NMR timescale, resulting in sharp, time-averaged signals. As the temperature is lowered, the rate of rotation decreases. If the rotational barrier is sufficiently high, this slowing can lead to the broadening of signals corresponding to atoms that exchange between magnetically non-equivalent environments (e.g., the two aromatic protons or the protons on the allyl groups).
Upon further cooling, the spectrum may resolve into separate signals for each distinct conformer if the exchange rate becomes slow enough, a point known as the coalescence temperature. By analyzing the changes in the spectral lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. nih.gov This provides quantitative insight into the steric hindrance and conformational preferences of the molecule.
Mass Spectrometry for Reaction Pathway Elucidation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. It is also invaluable for identifying intermediates and final products in a reaction mixture.
Fragmentation Analysis in Electron Ionization Mass Spectrometry
In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule's structure.
For this compound (C₁₅H₁₈O, Molecular Weight: 214.30 g/mol ), the fragmentation pattern is expected to be dominated by cleavages characteristic of both phenols and allyl-substituted aromatic rings. libretexts.orgwhitman.edu
Molecular Ion (M⁺˙): A peak corresponding to the intact radical cation at m/z 214 is expected. whitman.edu
Loss of Allyl Radical: The most favorable and characteristic fragmentation is the cleavage of a benzylic C-C bond to lose an allyl radical (•CH₂CH=CH₂, 41 u). This results in a prominent peak at m/z 173 (M-41). This ion is stabilized by resonance.
Loss of Propene: A McLafferty-type rearrangement can lead to the loss of a neutral propene molecule (42 u) from the molecular ion, giving a peak at m/z 172.
Loss of CO: Phenolic compounds often exhibit a loss of a carbon monoxide radical (CO, 28 u) from the molecular ion or subsequent fragments. whitman.edu
Further Fragmentations: The m/z 173 ion can undergo further loss of propene or other fragments.
Table 2: Predicted Electron Ionization (EI) Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion/Loss | Notes |
| 214 | [C₁₅H₁₈O]⁺˙ | Molecular Ion (M⁺˙) |
| 213 | [M-H]⁺ | Loss of a hydrogen atom. |
| 199 | [M-CH₃]⁺ | Loss of a methyl radical, likely from rearrangement. |
| 173 | [M-C₃H₅]⁺ | Loss of an allyl radical (•C₃H₅). Expected to be a major fragment. |
| 172 | [M-C₃H₆]⁺˙ | Loss of propene via rearrangement. |
| 131 | [M-2(C₃H₅)]⁺ | Loss of two allyl radicals. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds (rearrangement). |
| 41 | [C₃H₅]⁺ | Allyl cation. |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
While nominal mass spectrometry provides integer masses, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). bioanalysis-zone.comthermofisher.com This precision allows for the unambiguous determination of a molecule's elemental composition. youtube.com
The molecular formula of this compound is C₁₅H₁₈O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the monoisotopic mass can be calculated with high precision. HRMS analysis can confirm this exact mass, distinguishing it from other potential formulas that might have the same nominal mass of 214. bioanalysis-zone.com For example, C₁₆H₂₂ (nominal mass 214) has an exact mass of 214.17215, which is easily differentiated from C₁₅H₁₈O.
Calculated Exact Mass of [C₁₅H₁₈O]: 214.13577 u
Calculated Exact Mass of [C₁₅H₁₈O+H]⁺: 215.14309 u (for ESI or CI)
Confirming the molecular formula with HRMS is a critical step in structure verification and is essential when identifying unknown reaction products. nih.govyoutube.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. thermofisher.com They provide a characteristic "fingerprint" based on the functional groups present and are highly effective for monitoring chemical reactions in real-time. sapub.orgmdpi.com
For this compound, key functional groups with distinct vibrational signatures include the phenolic O-H, the aromatic C-H and C=C bonds, and the allyl group's C=C and C-H bonds.
Functional Group Analysis:
O-H Stretch: A broad and strong absorption in the IR spectrum around 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.
Aromatic C-H Stretch: Sharp peaks appear just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).
Aliphatic/Vinylic C-H Stretch: Peaks for the allyl group's sp² and sp³ C-H bonds appear in the 2850-3100 cm⁻¹ region.
C=C Stretch: Aromatic ring stretching vibrations give rise to several peaks in the 1450-1620 cm⁻¹ region. The vinyl C=C stretch of the allyl group typically appears as a sharp, medium-intensity peak around 1640 cm⁻¹. This peak is often stronger and more distinct in the Raman spectrum. researchgate.net
C-O Stretch: The phenolic C-O stretching vibration is found in the 1200-1260 cm⁻¹ region.
Out-of-Plane (OOP) Bending: Strong bands in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.
Reaction Monitoring: Vibrational spectroscopy is particularly useful for monitoring reactions involving the allyl groups, such as polymerization, oxidation, or addition reactions. For instance, during a polymerization reaction, the consumption of the allyl groups can be monitored by observing the decrease in intensity of the vinyl C=C stretching peak (~1640 cm⁻¹) over time. mdpi.com Raman spectroscopy is often preferred for in-situ monitoring of reactions in solution due to its low interference from water and its suitability for use with fiber-optic probes. sapub.org
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum | Intensity |
| O-H Stretch (H-bonded) | 3200 - 3600 | IR | Strong, Broad |
| Aromatic/Vinylic =C-H Stretch | 3010 - 3100 | IR/Raman | Medium to Weak |
| Aliphatic -CH₂- Stretch | 2850 - 2960 | IR/Raman | Medium |
| Alkene C=C Stretch | ~1640 | IR/Raman | Medium (Sharp) |
| Aromatic C=C Stretch | 1450 - 1620 | IR/Raman | Medium to Strong |
| Phenolic C-O Stretch | 1200 - 1260 | IR | Strong |
| Alkene =C-H Out-of-Plane Bend | 910 - 990 | IR | Strong |
| Aromatic C-H Out-of-Plane Bend | 800 - 880 | IR | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and intermolecular interactions, such as hydrogen bonding.
For a molecule like this compound, obtaining a single crystal of sufficient quality is the first and most critical step. Once a suitable crystal is grown, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be deduced. wikipedia.orgorganic-chemistry.org This analysis yields precise bond lengths, bond angles, and torsional angles, providing an exact model of the molecule in the solid state.
While specific crystallographic data for this compound is not prominently available in open literature, the table below illustrates the type of data that would be obtained from such an analysis, using a related substituted phenol as an example. wikipedia.org
Table 1: Example Crystallographic Data for a Substituted Phenol Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₈Cl₃NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.8847 (16) |
| b (Å) | 6.9505 (9) |
| c (Å) | 14.4265 (18) |
| β (°) | 96.612 (2) |
| Volume (ų) | 1283.4 (3) |
| Z (molecules/unit cell) | 4 |
This structural information is invaluable for understanding the molecule's intrinsic properties and how its shape influences its reactivity and interactions in condensed phases.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a suite of powerful techniques used to separate, identify, and quantify the components of a mixture. For the analysis of this compound and its reaction products, Gas Chromatography and High-Performance Liquid Chromatography are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, it is particularly useful for identifying the products of thermal reactions, such as the Claisen rearrangement or pyrolysis. libretexts.orgjeeng.netnih.gov
Upon heating, this compound can undergo a jeeng.netjeeng.net-sigmatropic rearrangement, known as the Claisen rearrangement, where the allyl groups migrate from the oxygen atom to the ortho and para positions of the phenol ring. wikipedia.orglibretexts.orgjeeng.net This process can lead to a mixture of mono-, di-, and tri-rearranged isomers. GC-MS is ideally suited to separate these closely related, volatile products and identify them based on their mass spectra. nih.govthermofisher.com
The process involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. nih.govijrpc.com
Table 2: Illustrative GC-MS Parameters for Analysis of Phenolic Reaction Products
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | TraceGOLD TG-Dioxin or similar non-polar capillary column ijrpc.com |
| Injection Mode | Split (e.g., 1:20) nih.gov |
| Inlet Temperature | 280 °C nih.gov |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient (e.g., 50°C hold for 2 min, ramp to 300°C at 10°C/min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of the starting material and the analysis of non-volatile or thermally sensitive reaction products. google.comgoogle.comsielc.com It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.
For determining the purity of a this compound sample, a reversed-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). google.comrsc.org The compound of interest is dissolved in a suitable solvent and injected into the system. The time it takes for the compound to elute from the column (retention time) is characteristic of the molecule, and the area under its peak in the resulting chromatogram is proportional to its concentration. Impurities will typically have different retention times, allowing for their separation and quantification. google.com
Table 3: Example HPLC Method for Purity Assessment of a Phenolic Compound
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1260 Infinity series or equivalent google.com |
| Column | Zorbax Eclipse Plus C18 (e.g., 100 x 4.6 mm, 3.5 µm) google.com |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient (e.g., 50% to 95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min google.com |
| Column Temperature | 40 °C |
This method allows for precise determination of purity and can be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision. google.com
In Situ Spectroscopic Methods for Real-time Reaction Monitoring
In situ spectroscopic techniques are powerful tools for gaining mechanistic insights and optimizing reaction conditions by monitoring the concentration of reactants, intermediates, and products in real-time without sample extraction. Given the reactive nature of its three allyl groups, this compound is a candidate for reactions like polymerization, which can be effectively monitored using these methods.
Computational and Theoretical Investigations of 2,4,6 Tri Prop 2 En 1 Yl Phenol
Quantum Chemical Calculations (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. These calculations are foundational for analyzing molecular orbitals, predicting reactivity, and simulating spectroscopic data. For a molecule like 2,4,6-tri(prop-2-en-1-yl)phenol, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide a detailed picture of its electronic landscape.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. nih.govyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic sites. nih.govyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability and reactivity. researchgate.netmdpi.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to have significant electron density on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. The allyl groups, particularly their C=C double bonds, also contribute to the delocalized π-system and influence the HOMO's character. The LUMO would be distributed over the aromatic ring, representing the area where an incoming electron could be accepted. The presence of three allyl substituents is expected to raise the energy of the HOMO and slightly lower the energy of the LUMO compared to phenol (B47542), leading to a reduced HOMO-LUMO gap and thus higher reactivity.
Table 1: Illustrative Frontier Molecular Orbital Properties for Phenolic Compounds This table presents expected values based on typical DFT calculations for related structures. Actual values for this compound would require specific computation.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Expected Reactivity Trend |
|---|---|---|---|---|
| Phenol | -5.8 | -0.5 | 5.3 | Baseline |
| 2-Allylphenol | -5.6 | -0.6 | 5.0 | Higher |
| This compound | -5.3 | -0.8 | 4.5 | Highest |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged species. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, MEP analysis is expected to reveal several key features:
Negative Potential: The most negative potential would be localized on the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a primary site for electrophilic attack and hydrogen bonding. The π-systems of the aromatic ring and the three allyl C=C double bonds would also show significant negative potential, indicating their nucleophilic character. researchgate.netresearchgate.net
Positive Potential: The most positive potential would be concentrated on the hydrogen atom of the hydroxyl group, highlighting its acidic nature and ability to act as a hydrogen bond donor.
For the analogous molecule 2,4,6-trimethylphenol (B147578), the MEP minimum around the hydroxyl group is linked to a negative region spread across the aromatic ring. researchgate.net A similar pattern is anticipated for the triallyl derivative, with additional negative zones associated with the allyl groups' double bonds.
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. rsc.orgnih.gov
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. github.io Calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled with a Polarizable Continuum Model (PCM). researchgate.net For flexible molecules, it is crucial to perform a conformational search and calculate Boltzmann-averaged chemical shifts over the low-energy conformer ensemble. chemrxiv.org
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are representative chemical shift ranges based on the functional groups present. Precise values require specific GIAO-DFT calculations.
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Phenolic OH | 4.5 - 5.5 | - |
| Aromatic CH | 6.8 - 7.2 | 125 - 130 |
| Allyl =CH- | 5.8 - 6.2 | 135 - 140 |
| Allyl =CH₂ | 5.0 - 5.3 | 115 - 120 |
| Allyl -CH₂- | 3.2 - 3.5 | 30 - 35 |
| Aromatic C-O | - | 150 - 155 |
| Aromatic C-Allyl | - | 130 - 135 |
Vibrational Frequencies: DFT calculations can also predict vibrational spectra (Infrared and Raman). These calculations yield harmonic frequencies that often systematically overestimate experimental values. Therefore, the results are typically scaled by an empirical factor to improve agreement with experimental data. The analysis of these frequencies helps in assigning specific vibrational modes to the observed spectral bands. For this compound, key predicted vibrations would include the O-H stretch, aromatic C-H stretches, C=C stretches of the allyl groups, and various bending and deformation modes.
Reaction Mechanism Modeling and Transition State Characterization
A significant reaction for aryl allyl ethers is the Claisen rearrangement, a libretexts.orglibretexts.org-sigmatropic rearrangement that occurs upon heating. semanticscholar.org For 2,4,6-triallylphenol, this transformation is not directly applicable as it is already the product of a Claisen rearrangement of diallyl phenyl ether. However, the allyl groups themselves can undergo further reactions. Computational modeling allows for the detailed investigation of the mechanisms of such reactions, including the characterization of short-lived intermediates and transition states. rsc.org
By mapping the potential energy surface, computational chemistry can trace the path from reactants to products through transition states. A key transformation for a related precursor, allyl phenyl ether, is the Claisen rearrangement to form 2-allylphenol. DFT studies of this reaction show that it proceeds through a concerted, six-membered cyclic transition state. semanticscholar.orgrsc.org The initial rearrangement yields a non-aromatic dienone intermediate, which then rapidly tautomerizes to the stable phenolic product. semanticscholar.org The calculated free energy of activation for the protonated reactant in a model system has been found to be as low as 5.2 kcal/mol, explaining the rapid nature of the reaction under certain conditions. nih.gov An energy profile for such a transformation would detail the relative energies of the reactant, the high-energy transition state, the dienone intermediate, and the final aromatic product.
Solvents can profoundly influence reaction rates and selectivity. researchgate.net For reactions involving phenols, such as O- versus C-alkylation, both solvent effects and the presence of counter-ions are critical in determining the product distribution. researchgate.net Theoretical calculations can model these effects using implicit continuum solvation models (like PCM or SMD) or by including explicit solvent molecules in the calculation. libretexts.orgresearchgate.net
Studies on the alkylation of the phenoxide ion show that while O-alkylation is intrinsically favored in the gas phase, the inclusion of solvent effects reduces the energy difference between the barriers for O- and C-alkylation, explaining why both products can be observed experimentally. researchgate.net In polar solvents, charge separation in transition states is stabilized, which can alter activation barriers. For reactions of phenols, polar solvents can facilitate mechanisms involving proton transfer, while non-polar solvents may favor concerted pathways. For this compound, solvent choice would be critical in directing reactions such as further alkylation, oxidation of the allyl groups, or other transformations.
Conformational Analysis and Molecular Dynamics Simulations
Computational chemistry provides powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules like this compound. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the molecule's vast conformational space, identifying stable geometries and observing its behavior over time.
MD simulations, in particular, offer a window into the atomic-scale movements and interactions of the molecule. By simulating the trajectory of atoms and molecules over a period, researchers can gain insights into how this compound might behave in different environments. These simulations are founded on the principles of molecular mechanics, using force fields to calculate the potential energy of the system. For complex organic molecules, these simulations can reveal intricate details about flexibility, solvent effects, and interactions with other molecules. For instance, studies on other phenolic derivatives have successfully used MD simulations to understand their interactions with biological targets, such as enzymes. nih.gov
Investigating Intramolecular Rotational Barriers
Table 1: Key Intramolecular Rotations in this compound and Methods of Investigation
| Rotatable Bond | Description | Computational Investigation Method |
| C(ring)-O | Rotation of the hydroxyl group. | Potential Energy Scan using DFT |
| C(ring)-C(allyl) | Rotation of the entire allyl group relative to the phenol ring. | Potential Energy Scan using DFT or Molecular Mechanics |
| C(allyl)-C(allyl) | Rotation within the allyl side chain. | Dihedral Angle Scanning and Conformational Search |
Intermolecular Interactions and Aggregation Behavior
Molecular dynamics simulations are particularly well-suited for studying these phenomena. By placing multiple molecules of this compound in a simulation box, often with an explicit solvent, it is possible to observe the spontaneous formation of dimers, trimers, or larger aggregates. Analysis of the simulation trajectories can quantify the different types of interactions, such as hydrogen bonds, hydrophobic contacts, and water bridges, that stabilize these aggregates. nih.gov This information is vital for understanding the material properties and behavior of the compound in solution or in the solid state.
Table 2: Potential Intermolecular Interactions for this compound
| Interaction Type | Participating Functional Group(s) | Potential Role in Aggregation |
| Hydrogen Bonding | Phenolic -OH | Directional interaction leading to defined oligomeric structures. |
| π-π Stacking | Phenyl Ring | Contributes to the stabilization of stacked arrangements of molecules. |
| Hydrophobic Interactions | Allyl Groups, Phenyl Ring | Drives aggregation in aqueous environments to minimize contact with water. |
| van der Waals Forces | Entire Molecule | Non-specific attractive forces that contribute to overall cohesion. |
Structure-Reactivity Relationship Studies and Predictive Modeling
Understanding the relationship between the molecular structure of this compound and its chemical reactivity is fundamental for predicting its behavior in chemical reactions. Computational chemistry offers a suite of tools to probe this relationship, moving beyond empirical observations to predictive models. nih.gov
Quantum mechanics calculations, particularly DFT, can provide a detailed description of the electron distribution within the molecule. nih.gov This allows for the calculation of various molecular descriptors that are correlated with reactivity. These descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a key indicator of chemical stability.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the hydroxyl group and the π-systems of the allyl groups and the phenyl ring would be areas of particular interest.
Atomic Charges: Calculating the partial charge on each atom can help identify reactive sites.
By correlating these computed descriptors with experimentally observed reaction outcomes for a series of related compounds, it is possible to build quantitative structure-reactivity relationship (QSRR) models. Modern approaches often employ machine learning algorithms to develop predictive models based on these quantum mechanical and cheminformatic descriptors. nih.gov These models can then be used to predict the reactivity of new, untested compounds, accelerating the discovery and design of molecules with desired properties. The development of such predictive models requires careful validation to ensure their accuracy and generalizability to novel chemical structures and reactions. nih.gov
Advanced Applications and Derivatization in Specialized Chemical Fields
Role as a Chemical Intermediate in Complex Organic Synthesis
2,4,6-Tri(prop-2-en-1-yl)phenol, also known as 2,4,6-triallylphenol, serves as a valuable intermediate in the synthesis of a variety of organic molecules. nih.gov The presence of multiple reactive sites—the hydroxyl group and the three allyl groups—allows for a wide range of chemical transformations, making it a key starting material for both polymeric and small-molecule targets.
Precursor for Advanced Polymer Monomers
The allyl groups of 2,4,6-triallylphenol are amenable to polymerization, although their reactivity in free-radical polymerization can be influenced by degradative chain transfer. researchgate.net This characteristic makes it a suitable monomer for creating cross-linked polymers. The polymerization of multi-allyl monomers often results in the formation of network polymers composed of oligomeric primary chains. researchgate.net
The synthesis of advanced polymer materials is a rapidly growing field, driven by the demand for high-performance materials with tailored properties. mdpi.com Monomers like 2,4,6-triallylphenol can be utilized in various polymerization techniques, including addition and condensation polymerization, to form polymers with specific functionalities. sigmaaldrich.com For instance, it can be a component in the synthesis of polymers for applications requiring specific thermal or mechanical properties. The development of polymers from functionalized monomers is crucial for creating materials with advanced structural and supramolecular features. semanticscholar.org
Research into the polymerization of similar phenolic structures, such as derivatives of 2,6-dimethylphenol (B121312), has shown that additives can regulate the molecular weight and yield of the resulting polymers, like poly(phenylene oxide) (PPO). vot.pldocumentsdelivered.com While not directly about 2,4,6-triallylphenol, this suggests that its polymerization can also be controlled to produce materials with desired characteristics.
Building Block for Functional Small Molecules
The reactivity of the allyl and phenol (B47542) groups in 2,4,6-triallylphenol allows for its use as a scaffold in the synthesis of functional small molecules. The double bonds of the allyl groups can undergo a variety of reactions, including hydrogenation, halogenation, epoxidation, and hydroformylation, to introduce new functional groups. The phenolic hydroxyl group can be etherified, esterified, or used to direct ortho- and para-substitutions on the aromatic ring.
For example, the synthesis of various 2,4,6-triarylpyridines has been achieved through a one-pot reaction involving aromatic aldehydes and acetophenones, demonstrating the utility of substituted phenols in building complex heterocyclic structures. rasayanjournal.co.in Although this example does not directly use 2,4,6-triallylphenol, it illustrates the principle of using substituted phenols as building blocks. The synthesis of hindered phenolic compounds is also a significant area of research, primarily for their application as light stabilizers in polymers. kyoto-u.ac.jp
Contributions to Ligand Design in Coordination Chemistry
The field of coordination chemistry benefits from the design of novel ligands that can form stable and functional complexes with metal ions. This compound and its derivatives offer unique possibilities as ligands due to the presence of both "hard" (oxygen) and "soft" (alkene) donor sites.
Synthesis of Metal Complexes Featuring this compound Ligands
The phenolic oxygen of 2,4,6-triallylphenol can coordinate to a metal center, and the allyl groups can also participate in binding, typically in an η²-fashion through the C=C double bond. This multi-modal coordination capability makes it a versatile ligand. The synthesis of such complexes often involves the reaction of the deprotonated phenol (phenoxide) with a suitable metal salt.
Transition-metal allyl complexes are a well-established class of organometallic compounds where the allyl group binds to the metal in either an η¹ or η³ fashion. wikipedia.org In the case of 2,4,6-triallylphenol, the allyl groups would likely act as η²-ligands. The synthesis of such complexes can be achieved through various methods, including the reaction of an allylic halide with a low-valent metal complex or by salt metathesis. wikipedia.org For instance, Schiff base ligands with similar donor sets are known to form stable complexes with various transition metals like nickel. nsf.gov The synthesis of complexes with polydentate ligands often leads to chelate structures with enhanced stability. nih.gov
Evaluation of Ligand-Metal Interactions and Geometry
The interaction between a ligand and a metal ion determines the geometry and properties of the resulting coordination complex. researchgate.net In complexes of 2,4,6-triallylphenol, the geometry around the metal center is influenced by the coordination number and the nature of the metal-ligand bonds. libretexts.orglibretexts.orgcsbsju.edu
Computational methods, such as Density Functional Theory (DFT), can be used to assess the bonding interactions and predict the geometries of metal complexes. mdpi.com These studies can provide insights into the nature of the metal-ligand bonds, distinguishing between electrostatic and covalent contributions. mdpi.com The geometry of the complex can also be influenced by steric factors, such as the bulkiness of the ligand. libretexts.org X-ray crystallography is a powerful experimental technique for determining the precise three-dimensional structure of these complexes. rsc.org
Applications in Material Science through Polymer Chemistry (Synthesis Focus)
The trifunctional nature of 2,4,6-triallylphenol makes it a valuable monomer for the synthesis of highly cross-linked polymers. These materials can exhibit enhanced thermal stability and mechanical strength, making them suitable for a variety of applications in material science. The synthesis of such polymers often involves radical polymerization of the allyl groups. sigmaaldrich.com
The development of advanced polymer materials often focuses on creating polymers with specific functionalities and improved properties. mdpi.com The incorporation of monomers like 2,4,6-triallylphenol can lead to polymers with unique architectures, such as network or branched structures. sigmaaldrich.com The synthesis of polymers from functionalized dimethoxyphenol monomers, for example, has been explored to create materials with specific properties. google.com
The polymerization of multi-allyl monomers is known to proceed at lower rates and yield polymers of low to medium molecular weight due to degradative chain transfer. researchgate.net However, this can be an advantage in creating controlled network structures. The resulting polymers can be used in composites, coatings, and other applications where high cross-link density is desirable.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,4,6-tris(prop-2-enyl)phenol | nih.gov |
| Molecular Formula | C₁₅H₁₈O | nih.gov |
| Molecular Weight | 214.30 g/mol | nih.gov |
| CAS Number | 20490-22-6 | nih.gov |
Design and Synthesis of Novel Polymer Architectures
The presence of three allyl groups allows this compound to act as a potent cross-linking agent and a monomer for the synthesis of novel polymer architectures. The polymerization of allylphenols, including this compound, can be initiated by free radical polymerization to form copolymers with unique properties.
One notable example involves the copolymerization of allylphenols with maleic anhydride (B1165640). google.com This process, typically carried out in a solvent such as methyl ethyl ketone and initiated by a free radical initiator like azobisisobutyronitrile, results in the formation of a solid copolymer. google.com The reaction conditions for such a polymerization are detailed in the table below.
Table 1: Exemplary Reaction Parameters for Allylphenol-Maleic Anhydride Copolymerization
| Parameter | Value |
|---|---|
| Monomers | 2-allylphenol, Maleic anhydride |
| Initiator | Azobisisobutyronitrile |
| Solvent | Methyl ethyl ketone |
| Temperature | 75-78 °C |
| Atmosphere | Nitrogen |
Data sourced from patent information describing the general polymerization of allylphenols. google.com
The resulting polymers, derived from allylphenols, can be further modified. For instance, the phenolic hydroxyl groups can react with isocyanates, leading to cross-linking and the formation of insoluble, hard, and tack-free films. google.com This reactivity opens avenues for creating thermosetting resins and coatings with high thermal and chemical resistance. The design of these polymer architectures can be tailored by controlling the degree of polymerization and cross-linking, as well as by copolymerizing with other functional monomers to introduce specific properties. sigmaaldrich.com
Investigation of Cross-linking Mechanisms in Polymer Networks
The trifunctional nature of this compound is central to its role in forming highly cross-linked polymer networks. When incorporated into a polymer matrix, the allyl groups can undergo addition polymerization, creating covalent bonds between polymer chains. This cross-linking process transforms linear or branched polymers into a three-dimensional network, significantly enhancing their mechanical strength, thermal stability, and solvent resistance.
The mechanism of cross-linking is typically initiated by heat or radiation in the presence of a radical initiator. The initiator generates free radicals, which then attack the double bonds of the allyl groups, propagating a chain reaction that forms cross-links. The efficiency and extent of cross-linking are dependent on several factors, including the concentration of the cross-linking agent, the type of initiator used, the reaction temperature, and the duration of the curing process.
The resulting network structure can be complex, and its characterization is crucial for understanding the material's properties. Techniques such as swelling studies, dynamic mechanical analysis (DMA), and thermogravimetric analysis (TGA) are employed to assess the degree of cross-linking and the thermal stability of the network. researchgate.net
Table 2: Factors Influencing the Cross-linking of Allylphenol-based Polymers
| Factor | Influence on Polymer Network |
|---|---|
| Concentration of this compound | Higher concentrations lead to a higher cross-link density, resulting in increased rigidity and thermal stability. |
| Initiator Type and Concentration | The choice of initiator affects the rate and efficiency of the cross-linking reaction. |
| Curing Temperature and Time | Higher temperatures and longer curing times generally promote more extensive cross-linking. |
| Presence of Co-monomers | The chemical nature of other monomers in the polymer chain can influence the reactivity of the allyl groups and the final network properties. |
Chemical Probe Development (Non-Biological)
Design for Environmental Sensing Applications (Chemical Contaminants)
While specific research on this compound as a direct sensing molecule for environmental contaminants is limited, its structural features suggest potential for such applications. Phenolic compounds are known to be electrochemically active and can be used in the development of electrochemical sensors. mdpi.com The phenolic hydroxyl group can be oxidized at a specific potential, and this electrochemical signal can be correlated with the concentration of the analyte.
Furthermore, the allyl groups offer handles for immobilization onto sensor surfaces or for polymerization to create a sensory polymer matrix. For instance, a polymer film containing this compound units could be designed to selectively interact with certain environmental pollutants, leading to a measurable change in the film's properties, such as its fluorescence or conductivity. bohrium.comalliedacademies.org The development of such sensors would likely involve the synthesis of derivatives where the phenolic proton is replaced by a group that can selectively bind to a target contaminant.
Table 3: Potential Sensing Mechanisms Utilizing this compound Derivatives
| Sensing Mechanism | Principle of Detection | Potential Target Contaminants |
|---|---|---|
| Electrochemical Sensing | Oxidation or reduction of the phenolic group or a derivative at an electrode surface. | Heavy metal ions, organic pollutants. mdpi.com |
| Fluorescent Quenching/Enhancement | Interaction of a pollutant with a fluorescent derivative of the phenol, leading to a change in fluorescence intensity. | Nitroaromatic compounds, metal ions. researchgate.netnih.gov |
| Colorimetric Sensing | A visible color change upon binding of a contaminant to a specifically designed derivative. | Anions, metal ions. |
| Polymer-based Sensing | Change in the physical or chemical properties of a polymer matrix containing the phenol upon exposure to a contaminant. | Volatile organic compounds (VOCs), pesticides. alliedacademies.org |
Development of Chemosensors for Specific Chemical Analytes
The design of chemosensors based on this compound for specific non-biological analytes would involve the strategic modification of its structure. The phenolic hydroxyl group is a key feature that can be exploited for this purpose. For example, it can be deprotonated to act as a binding site for metal ions or functionalized to create a cavity for the selective recognition of a particular analyte. rsc.org
Drawing parallels from other phenol-based chemosensors, derivatives of this compound could be synthesized to detect a range of analytes. For instance, the introduction of chromophoric or fluorophoric groups onto the phenol ring could lead to sensors that exhibit a change in color or fluorescence upon binding to a target analyte. researchgate.net The allyl groups could also be functionalized to enhance the sensor's solubility in specific media or to provide additional binding sites for the analyte.
The development of a chemosensor for a specific analyte, such as a particular metal ion or organic molecule, would require a detailed study of the binding interactions between the modified this compound and the target analyte. Spectroscopic techniques like UV-Vis and fluorescence spectroscopy, along with computational modeling, would be instrumental in designing and optimizing the sensor's performance. rsc.org
Table 4: Design Strategies for this compound-based Chemosensors
| Design Strategy | Target Analyte Class | Principle of Operation |
|---|---|---|
| Schiff Base Formation | Metal Ions (e.g., Zn²⁺, Co²⁺) | The phenolic -OH and imine nitrogen from a Schiff base derivative can coordinate with metal ions, leading to a change in optical or electrochemical properties. rsc.org |
| Introduction of Fluorophores | Nitroaromatic Compounds (e.g., 2,4,6-Trinitrophenol) | The electron-rich phenol ring can interact with electron-deficient nitroaromatics, causing fluorescence quenching. nih.govresearchgate.net |
| Polymerization into a Molecularly Imprinted Polymer (MIP) | Specific Organic Molecules | A polymer network is created around a template molecule. After removal of the template, the polymer contains cavities that selectively rebind the target analyte. researchgate.net |
| Functionalization with Ionophores | Specific Cations or Anions | Crown ethers or other ion-binding groups can be attached to the phenol to create a selective sensor. |
Emerging Research Directions and Future Perspectives on 2,4,6 Tri Prop 2 En 1 Yl Phenol
Novel Catalytic Strategies for its Synthesis and Transformation
The synthesis and functionalization of 2,4,6-Tri(prop-2-en-1-yl)phenol are poised for significant advancements through the development of innovative catalytic systems. Research is moving beyond traditional methods to explore more efficient, selective, and sustainable catalytic pathways.
The selective functionalization of the phenolic hydroxyl group versus the allyl side chains, or the regioselective transformation of the aromatic ring, presents a significant challenge and a key area of research. rsc.org Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has shown promise in the allylation of phenols. universiteitleiden.nlresearchgate.net These methods could be adapted for the controlled synthesis of this compound or for its further transformation. For instance, palladium-catalyzed allylation of phenols with allyl alcohol can be directed towards either O-allylation or C-allylation depending on the reaction conditions. researchgate.net
Furthermore, the development of catalysts with a "positioning function," such as that seen in the synthesis of 2,4,6-trichlorophenol (B30397) using mercaptoethylamine, could offer a strategic advantage in achieving high regioselectivity in the synthesis of this compound and its derivatives. libretexts.org The concept of catalytic asymmetric dearomatization of phenols is also an exciting frontier, which could lead to the synthesis of complex, three-dimensional structures from the flat aromatic core of this compound. universiteitleiden.nlresearchgate.net
The transformation of the allyl groups themselves is another fertile ground for catalytic innovation. Reactions such as olefin metathesis, hydroformylation, and epoxidation, when applied to the three allyl moieties of this compound, could generate a diverse range of functional derivatives. wikipedia.orgprinceton.edumdpi.com For example, olefin metathesis, catalyzed by well-defined ruthenium complexes like the Grubbs catalysts, could be employed for cross-metathesis with other alkenes, leading to the introduction of new functional groups. wikipedia.orglibretexts.org Hydroformylation, an industrial process that adds a formyl group and a hydrogen atom across a double bond, could convert the allyl groups into aldehyde functionalities, which are valuable synthetic intermediates. princeton.eduethz.chnih.gov
Table 1: Potential Catalytic Transformations of this compound
| Transformation | Catalyst Type | Potential Product Functionality |
| Selective C-H Alkylation | Transition Metal (e.g., Pd, Fe, Cu) | Introduction of new alkyl substituents on the aromatic ring |
| Asymmetric Dearomatization | Chiral Phosphoric Acids | Chiral, non-aromatic cyclic structures |
| Olefin Metathesis | Ruthenium (e.g., Grubbs catalyst) | Elongated or functionalized side chains |
| Hydroformylation | Rhodium or Cobalt complexes | Aldehyde-functionalized side chains |
| Epoxidation | Organocatalysts, Metal complexes | Epoxide-functionalized side chains |
Exploration of Undiscovered Reactivity in Green Solvents
The principles of green chemistry are increasingly influencing the direction of chemical synthesis, with a strong emphasis on the use of environmentally benign solvents. skpharmteco.comrsc.org The exploration of the reactivity of this compound in green solvents such as water, ethanol, and supercritical carbon dioxide is a promising research area. princeton.edulibretexts.orgnih.gov
The Claisen rearrangement, a thermally induced rearrangement of allyl phenyl ethers, is a characteristic reaction of the allyl groups in this compound. nih.govunits.it Traditionally carried out at high temperatures in organic solvents, recent studies have shown that this reaction can be efficiently performed in microreactors without any solvent or in aqueous media. princeton.edu This not only reduces the environmental impact but can also lead to improved yields and selectivities. The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and unique solvent effects that can influence reaction pathways. skpharmteco.com
The choice of solvent can have a profound impact on the outcome of reactions involving phenolic compounds. organic-chemistry.org For instance, the polarity of the solvent can affect the extraction efficiency and the antioxidant activity of phenolic compounds. organic-chemistry.org In the context of this compound, a systematic study of its reactivity in a range of green solvents could uncover novel reaction pathways and lead to the development of more sustainable synthetic protocols. The use of microwave-assisted extraction (MAE) with green solvents is another promising technique for the efficient and environmentally friendly processing of phenolic compounds. wikipedia.org
Table 2: Comparison of Conventional vs. Green Solvents for Phenolic Compound Chemistry
| Solvent Type | Examples | Advantages | Disadvantages |
| Conventional | Toluene, Dichloromethane, DMF | Well-established reactivity | Toxicity, environmental pollution, high disposal costs |
| Green | Water, Ethanol, Supercritical CO2 | Low toxicity, renewable, potential for novel reactivity | May require different reaction conditions, potential for lower solubility |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, the continuous processing of chemical reactions in microreactors, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and facile scalability. mdpi.comajgreenchem.com The integration of the synthesis and transformation of this compound with flow chemistry platforms is a key area for future research.
The synthesis of substituted phenols has been successfully demonstrated in flow, showcasing the potential for developing a continuous process for the production of this compound. mdpi.comajgreenchem.com Flow chemistry also allows for the safe handling of hazardous reagents and intermediates, and the precise control over reaction parameters can lead to higher yields and purities. For example, the Claisen rearrangement of allyl phenyl ethers has been efficiently carried out in a microreactor system, suggesting a promising approach for the controlled rearrangement of the allyl groups in this compound. princeton.edu
Automated synthesis platforms, which combine robotics with data-driven algorithms, are revolutionizing chemical research by enabling high-throughput experimentation and optimization. nih.govrsc.org These platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates for the synthesis and functionalization of this compound. The integration of artificial intelligence with robotic systems can further accelerate the discovery of new reactions and the optimization of synthetic routes.
Advanced Characterization of Transient Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective processes. The study of transient intermediates, which are short-lived species that are not present in the final product, can provide valuable insights into the reaction pathway.
Advanced spectroscopic techniques, such as in-situ NMR and transient absorption spectroscopy, can be employed to detect and characterize these fleeting intermediates. For instance, in the ortho-alkylation of phenols, it has been suggested that cyclohexenone can be a key transient intermediate. Similarly, the Claisen rearrangement is known to proceed through a cyclic transition state. The application of advanced characterization techniques to reactions involving this compound could provide direct evidence for the formation of such intermediates and help to elucidate the reaction mechanism in greater detail.
The use of isotopic labeling, where an atom in the molecule is replaced by its isotope (e.g., 13C or 14C), can also be a powerful tool for tracing the fate of atoms during a reaction and for identifying the connectivity of atoms in transient species. Furthermore, computational modeling can be used to predict the structures and energies of transient intermediates and transition states, providing a theoretical framework for understanding the reaction mechanism.
Predictive Design of Functional Derivatives through Machine Learning
Machine learning is emerging as a powerful tool in chemical research, capable of accelerating the discovery and design of new molecules with desired properties. In the context of this compound, machine learning models can be trained on existing data to predict the properties of novel derivatives, thereby guiding synthetic efforts towards the most promising candidates.
One potential application of machine learning is in the design of new antioxidants based on the this compound scaffold. By training a model on a dataset of phenolic compounds with known antioxidant activities, it may be possible to predict the antioxidant potential of new derivatives of this compound with different substituents on the aromatic ring or modified allyl side chains. Machine learning can also be used to predict other properties, such as solubility, stability, and reactivity, which are important for the development of new materials and functional molecules.
The integration of machine learning with automated synthesis platforms has the potential to create a closed-loop system for the autonomous discovery and optimization of new molecules. nih.gov In such a system, the machine learning model would propose new candidate molecules, which would then be synthesized and tested by the automated platform. The experimental results would then be fed back to the model to improve its predictive accuracy, creating a cycle of continuous learning and discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
